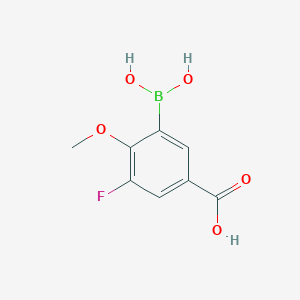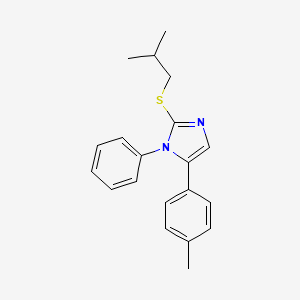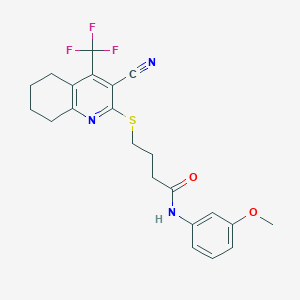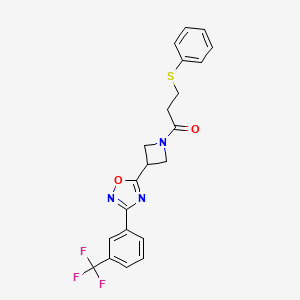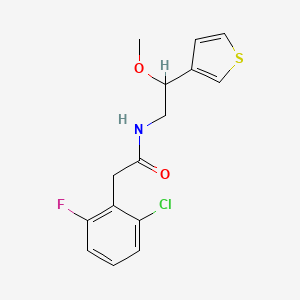
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an acetamide derivative with a thiophene and a phenyl ring. The phenyl ring is substituted with chloro and fluoro groups, and the thiophene ring is attached to a methoxy group. Acetamides are a class of organic compounds that have an acetyl group (CH3C=O) linked to an amine group (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the acetamide group, the introduction of the chloro and fluoro substituents on the phenyl ring, and the attachment of the methoxy-substituted thiophene ring. The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the acetamide group, the substituted phenyl and thiophene rings, and the ether linkage between the thiophene ring and the acetamide group. The chloro and fluoro substituents on the phenyl ring would likely influence the electronic properties of the molecule, while the ether and amide groups could participate in hydrogen bonding interactions.Chemical Reactions Analysis
As an acetamide derivative, this compound could undergo various chemical reactions. For example, under acidic conditions, it could undergo hydrolysis to form an acid and an amine. The chloro and fluoro substituents on the phenyl ring could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group and the ether linkage could increase its solubility in polar solvents. The chloro and fluoro substituents could increase its stability and influence its reactivity.科学的研究の応用
Comparative Metabolism in Human and Rat Liver Microsomes
The compound 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is structurally similar to chloroacetamide herbicides such as acetochlor, alachlor, butachlor, and metolachlor, which are used in agricultural crop production. Studies have shown these herbicides to be carcinogenic in rats, leading to tumors in various organs. The carcinogenicity of these compounds is believed to involve a complex metabolic activation pathway leading to a DNA-reactive product. Comparative metabolism studies in human and rat liver microsomes have provided insights into the metabolic transformations of these herbicides, highlighting the role of cytochrome P450 isoforms in human metabolism. These studies are crucial for understanding the potential health risks associated with exposure to chloroacetamide herbicides and structurally related compounds (Coleman et al., 2000).
Soil Reception and Activity Influenced by Agricultural Practices
Research on acetochlor and related chloroacetamide herbicides has also explored their reception and activity in soil, especially as affected by agricultural practices like wheat straw cover and irrigation. These studies provide valuable information on the environmental behavior of these herbicides, including their mobility, retention, and herbicidal efficacy under different agricultural conditions. Understanding these dynamics is essential for optimizing weed control while minimizing environmental impact (Banks & Robinson, 1986).
Thrombin Inhibition Potential
Another area of interest is the potential medical application of compounds similar to 2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide. Specifically, 2-(2-chloro-6-fluorophenyl)acetamides with certain substituents have been identified as potent thrombin inhibitors. This research could pave the way for developing new therapeutic agents for conditions that involve thrombin, such as thrombosis and other coagulation disorders. The identification of the most effective substituents for inhibiting thrombin activity is a significant step forward in medicinal chemistry (Lee et al., 2007).
Antibody Production and Detection Techniques
The development of specific antibodies against chloroacetamide herbicides like acetochlor has led to the creation of sensitive detection methods, such as polarization fluoroimmunoassays (PFIA). These techniques are critical for monitoring environmental contamination and ensuring the safety of water supplies. The ability to specifically detect acetochlor amongst structurally related herbicides with high sensitivity highlights the advancements in analytical chemistry and environmental monitoring (Yakovleva et al., 2002).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to minimize risk.
将来の方向性
Future research on this compound could involve exploring its potential applications, such as its use as a pharmaceutical drug or a chemical intermediate. Further studies could also investigate its physical and chemical properties in more detail, or develop more efficient methods for its synthesis.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and studies would be needed. Always follow safety guidelines when handling chemicals.
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2S/c1-20-14(10-5-6-21-9-10)8-18-15(19)7-11-12(16)3-2-4-13(11)17/h2-6,9,14H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMSKKRKRULPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=C(C=CC=C1Cl)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)
![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)
![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)
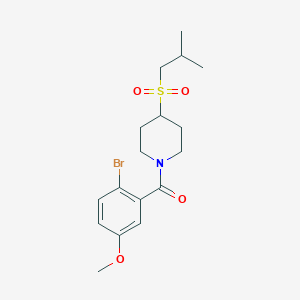
![6-(4-methoxybenzyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2650263.png)
![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)
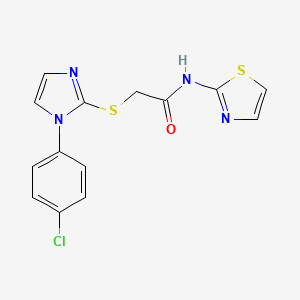
![methyl 1-(2-((5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)amino)-2-oxoacetyl)piperidine-4-carboxylate](/img/structure/B2650267.png)
![(4Z)-2-(methylsulfanyl)-4-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2650270.png)
![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)
